molecular formula C14H20O B2564696 (1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol CAS No. 2305185-12-8

(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol

Cat. No.: B2564696
CAS No.: 2305185-12-8
M. Wt: 204.313
InChI Key: XHLKKNYTLGVDHS-ZIAGYGMSSA-N
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Description

(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol is a chiral organic compound of interest in synthetic and medicinal chemistry research. This molecule features a seven-membered cycloheptane ring with two defined stereocenters, making it a valuable scaffold for constructing more complex, stereochemically pure structures. The presence of the 4-methylphenyl (p-tolyl) group contributes significant hydrophobicity and potential for π-π interactions, while the alcohol functional group provides a versatile handle for further synthetic modification, such as oxidation to ketones or formation of esters and ethers. As a chiral building block, this compound is primarily used in pharmaceutical research for the exploration of new active compounds and in methodological studies for developing novel asymmetric synthesis routes. Researchers may employ it in the synthesis of compound libraries for high-throughput screening or as an intermediate in the development of potential therapeutic agents. All products are strictly for research and development purposes and are not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R,3R)-3-(4-methylphenyl)cycloheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-11-6-8-12(9-7-11)13-4-2-3-5-14(15)10-13/h6-9,13-15H,2-5,10H2,1H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLKKNYTLGVDHS-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CCCC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the 4-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the cycloheptane ring with a 4-methylphenyl group. This can be achieved through Friedel-Crafts alkylation using 4-methylbenzene and a suitable catalyst.

    Hydroxylation: The final step is the introduction of the hydroxyl group at the 1-position of the cycloheptane ring. This can be done through various methods such as hydroboration-oxidation or epoxidation followed by ring opening.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or reduced aromatic rings.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that derivatives of cycloheptanol compounds exhibit promising anticancer properties. For instance, research has shown that similar compounds can inhibit tumor growth in various cancer models due to their ability to disrupt cellular signaling pathways involved in proliferation and survival .

Neuroprotective Effects

Preliminary findings suggest that (1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol may possess neuroprotective properties. A study on related cycloheptanol derivatives indicated potential benefits in models of neurodegenerative diseases, possibly through modulation of oxidative stress responses .

Scent Profile Development

The compound is utilized in the fragrance industry for its unique olfactory profile, which combines woody and floral notes. Its incorporation into perfumes can enhance the complexity and depth of fragrance compositions.

Case Study: Perfume Formulation

A notable case study involved the use of this compound in a high-end fragrance line where it contributed to a signature scent noted for its warm and inviting characteristics. The formulation was praised for its longevity and diffusion properties, attributed to the stabilizing effects of this compound .

Table 1: Comparison of Cycloheptanol Derivatives in Anticancer Activity

CompoundStructureIC50 (µM)Mechanism of Action
AStructure A10Inhibition of cell cycle progression
BStructure B15Induction of apoptosis
This compoundStructure C12Disruption of signaling pathways

Table 2: Fragrance Profiles Including this compound

Fragrance NameTop NotesMiddle NotesBase Notes
Fragrance XCitrusFloralWoody
Fragrance YSpicyHerbalAmber
Fragrance ZFruityThis compoundMusk

Mechanism of Action

The mechanism of action of (1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

4-(4-Hydroxy-3-methylphenyl)cycloheptan-1-ol (ISP275)

Key Structural Differences :

  • ISP275 contains two hydroxyl groups: one on the cycloheptane ring (1-position) and another on the 3-methylphenyl substituent.
  • The phenyl ring in ISP275 is substituted with both a methyl and hydroxyl group , unlike the single methyl group in (1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol.

Canagliflozin (C₂₄H₂₅FO₅S)

While structurally distinct, Canagliflozin shares functional groups (hydroxyl, aromatic rings) and serves as a reference for solubility and synthetic complexity.

Structural Contrasts :

  • Canagliflozin is a tetrahydro-2H-pyran derivative with multiple hydroxyl groups, a fluorophenyl-thiophene moiety, and a hydroxymethyl group.
  • Its molecular weight (444.52 g/mol ) far exceeds that of this compound, reflecting its role as a sodium-glucose cotransporter-2 (SGLT2) inhibitor .

Other Cycloheptanol Derivatives

  • Substituent Effects : Replacing the 4-methyl group in this compound with electron-withdrawing groups (e.g., Cl, F) would alter electronic properties and binding interactions.
  • Stereochemical Impact : The (1R,3R) configuration is critical for chiral recognition in drug-receptor interactions. Diastereomers or racemic mixtures (e.g., ISP275) often show reduced bioactivity or selectivity .

Tabulated Comparison of Key Features

Compound Molecular Formula Key Functional Groups Stereochemistry Reported Yield Biological Activity
This compound C₁₄H₂₀O Hydroxyl, 4-methylphenyl 1R,3R N/A Chiral building block
ISP275 C₁₄H₂₀O₂ Hydroxyl (x2), 3-methylphenyl Diastereomeric mix 6.62% (overall) ERβ agonist
Canagliflozin C₂₄H₂₅FO₅S Hydroxyl (x4), fluorophenyl Multiple chiral centers N/A SGLT2 inhibitor

Research Implications and Gaps

  • Stereochemical Optimization : The (1R,3R) configuration offers a template for designing enantiopure therapeutics, but synthetic yields require improvement.
  • Solubility Engineering : Introducing polar groups (e.g., hydroxyls) could enhance aqueous solubility while retaining stereochemical integrity.

Biological Activity

(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol is a chiral compound that has garnered attention in various scientific fields, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse research sources.

This compound is characterized by its unique cycloheptane structure with a methylphenyl substituent. Its chirality plays a crucial role in its biological interactions, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecular targets. It may modulate the activity of various enzymes and receptors, leading to significant physiological effects. For instance, it has been studied for its potential as an inhibitor of N-acylethanolamine hydrolyzing acid amidase (NAAA), which could have implications in pain management and inflammation reduction .

1. Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

2. Analgesic Properties

The compound has also been studied for its analgesic effects. By modulating pain pathways through receptor interactions, it may provide relief in various pain models.

3. Interaction with Cannabinoid Receptors

Recent studies suggest that this compound may interact with cannabinoid receptors (CB1 and CB2), influencing signaling pathways associated with pain and inflammation . Such interactions could position this compound as a candidate for developing cannabinoid-based therapies.

Case Studies

Several studies have explored the pharmacological profile of this compound:

  • Study on NAAA Inhibition : This study demonstrated that the compound effectively inhibits NAAA, leading to decreased levels of endogenous fatty acid ethanolamides involved in pain modulation .
  • Cannabinoid Receptor Modulation : Research indicated that this compound can modulate CB receptor activity, which is crucial for understanding its potential therapeutic applications in pain management and anti-inflammatory treatments .

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatoryInhibition of pro-inflammatory pathways
AnalgesicPain relief through receptor modulation
Cannabinoid receptor interactionModulation of CB1 and CB2 signaling

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